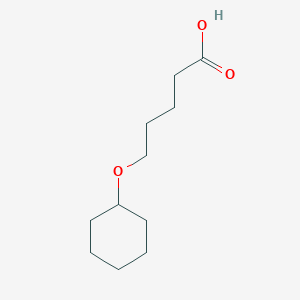

Pentanoicacid,5-(cyclohexyloxy)-

Description

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

5-cyclohexyloxypentanoic acid |

InChI |

InChI=1S/C11H20O3/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) |

InChI Key |

PSJXZCNZJMFMDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Etherification of Pentanoic Acid Derivatives

The key step in synthesizing pentanoic acid, 5-(cyclohexyloxy)- involves introducing the cyclohexyloxy substituent at the 5-position of the pentanoic acid chain. This is typically achieved via nucleophilic substitution or Williamson ether synthesis, where a cyclohexanol derivative reacts with a suitably activated pentanoic acid intermediate (e.g., a halide or tosylate derivative).

- Reaction Conditions: Strong base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Generally ambient to moderate heating (25-80°C).

- Yield: Typically moderate to high, depending on the purity of starting materials and reaction time.

Protection of Amino Group

The amino acid moiety requires protection to prevent side reactions during etherification. The phenylmethoxycarbonyl (Cbz) group is commonly employed:

- Method: Reaction of the amino acid with benzyl chloroformate under basic conditions.

- Purpose: Protects the amino group during subsequent transformations.

- Deprotection: Catalytic hydrogenation or acidic cleavage after etherification.

Catalytic Hydrogenation and Hydrodeoxygenation

Patent CN112441911A describes hydrodeoxygenation methods relevant to related pentanoic acid derivatives, particularly 5-hydroxyvaleric acid, which is structurally close to the target compound. This method involves:

- Starting Material: Furoic acid or furfural derivatives.

- Catalyst: A mixture of supported noble metal catalysts (e.g., platinum group metals) combined with metal oxides or heteropolyacid catalysts.

- Reaction Medium: Aqueous solution.

- Process: Hydrogenation under mild conditions to reduce oxygen functionalities and introduce hydroxyl or ether groups.

- Advantages: Green, environment-friendly, and high-yielding process.

- Application: This catalytic approach can be adapted to synthesize pentanoic acid derivatives with ether substituents like cyclohexyloxy groups by modifying the catalyst and reaction parameters.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Reaction Conditions | Catalysts/Reagents | Yield/Notes |

|---|---|---|---|---|

| Etherification | Williamson ether synthesis of pentanoic acid derivative | Base (NaH, K2CO3), DMF or THF, 25-80°C | Cyclohexanol derivative, base | Moderate to high, purity-dependent |

| Amino Group Protection | Cbz protection of amino acid | Base, benzyl chloroformate | Benzyl chloroformate, base | High, standard amino acid protection |

| Catalytic Hydrodeoxygenation | Hydrogenation of furoic acid to hydroxyvaleric acid | Aqueous, supported noble metal catalyst, H2 | Pt-group metals + metal oxides/heteropolyacids | High yield, green process |

Chemical Reactions Analysis

Types of Reactions

Pentanoicacid,5-(cyclohexyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexanol or cyclohexane.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Pentanoicacid,5-(cyclohexyloxy)- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pentanoicacid,5-(cyclohexyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and influence signal transduction pathways. These effects are mediated through its binding to receptors or enzymes, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Structural and Functional Analysis

- Cyclohexyloxy vs. Arylcyclohexylamino (): The cyclohexyloxy group in the target compound introduces steric bulk and hydrophobicity, whereas the arylcyclohexylamino group in 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid enhances receptor binding via amine-mediated interactions. The latter showed significant correlation with PCP receptor activity, suggesting that substituent polarity and hydrogen-bonding capacity critically influence pharmacological profiles .

- Cyclohexyloxy vs. Cyclohexyl (): Replacing the carboxylic acid with an ester (prop-2-en-1-yl 5-cyclohexylpentanoate) increases lipophilicity, making it suitable for non-polar applications. However, the absence of the acid group reduces water solubility and reactivity in aqueous environments .

Cyclohexyloxy vs. Dithiolane ():

α-Lipoic acid’s dithiolane ring enables redox activity, a feature absent in the target compound. This highlights how sulfur-containing groups confer unique biochemical roles, such as antioxidant behavior .

Physicochemical Properties

- Hydrophobicity: The cyclohexyloxy group in the target compound likely increases logP compared to polar derivatives like α-lipoic acid, impacting membrane permeability and bioavailability.

Q & A

What are the optimal synthetic routes for synthesizing 5-(cyclohexyloxy)pentanoic acid, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves alkylation of a hydroxyl-containing precursor with a cyclohexyloxy derivative, followed by saponification to yield the carboxylic acid. For example:

Alkylation Step : Reacting a pentanoic acid ester (e.g., ethyl pent-4-enoate) with cyclohexanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the cyclohexyloxy group .

Saponification : Hydrolysis of the ester using aqueous NaOH or LiOH in THF/MeOH to yield the free acid.

To maximize yields:

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Optimize stoichiometry (e.g., 1.2 equivalents of cyclohexanol to drive alkylation).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

How does the cyclohexyloxy substituent influence the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

The cyclohexyloxy group introduces hydrophobicity, reducing aqueous solubility compared to unsubstituted pentanoic acid. Key findings:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced using co-solvents like ethanol (30% v/v) .

- Stability : Stable in neutral pH (4–8) but undergoes ester hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

What spectroscopic techniques are most effective for confirming the structure of 5-(cyclohexyloxy)pentanoic acid?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the cyclohexyl protons (δ 1.0–2.2 ppm, multiplet) and the pentanoic acid α-proton (δ 2.3–2.5 ppm, triplet).

- ¹³C NMR : Confirm the carbonyl (δ ~175 ppm) and cyclohexyloxy quaternary carbon (δ ~70 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ at m/z 229.3 (calculated for C₁₁H₁₈O₃).

- IR : Stretching vibrations for C=O (1700–1720 cm⁻¹) and C-O (1250 cm⁻¹) .

What challenges arise in achieving regioselective introduction of the cyclohexyloxy group during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric hindrance and electronic effects:

- Steric Factors : The cyclohexyl group may hinder nucleophilic attack at the desired carbon. Mitigate using bulky bases (e.g., LDA) to deprotonate specific positions .

- Electronic Factors : Electron-withdrawing groups on the pentanoic acid backbone can direct substitution. Computational modeling (DFT) predicts favorable sites for alkylation .

How can computational methods predict the biological interactions of 5-(cyclohexyloxy)pentanoic acid?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX) or fatty acid-binding proteins. The cyclohexyloxy group may occupy hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (Low), suggesting limited blood-brain barrier penetration .

What safety protocols are recommended for handling 5-(cyclohexyloxy)pentanoic acid in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

What role could this compound play in biodegradable polymer synthesis?

Methodological Answer:

As a monomer, the cyclohexyloxy group enhances hydrophobicity in polyesters. Example protocol:

- Polymerization : Use lipase B (from Candida antarctica) in toluene at 60°C for 24 hours. Monitor molecular weight via GPC (Mw ~10–15 kDa) .

- Properties : Increased thermal stability (Tg ~45°C) compared to unsubstituted analogs .

How do reaction conditions affect esterification of 5-(cyclohexyloxy)pentanoic acid?

Methodological Answer:

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates Steglich esterification.

- Solvents : Dichloromethane minimizes side reactions.

- Yield Optimization : Use 1.5 equivalents of DCC (dicyclohexylcarbodiimide) and 0.1 equivalents of DMAP (yields >85%) .

What analytical methods detect impurities in synthesized batches of this compound?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect residual cyclohexanol (RT ~4.2 min) .

- GC-MS : Identify volatile by-products (e.g., ethyl esters) with a DB-5MS column .

What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

- Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .

- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor half-life via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.